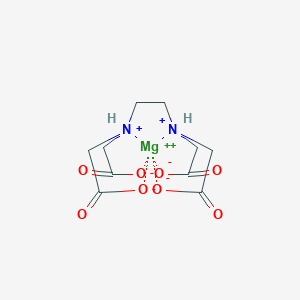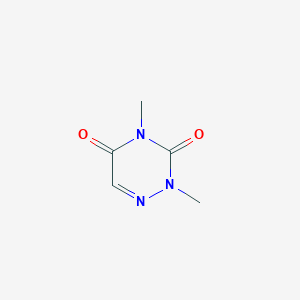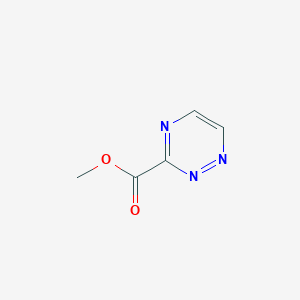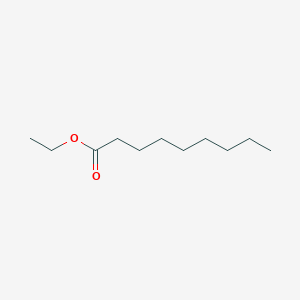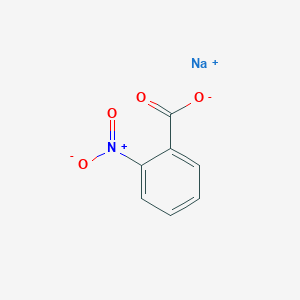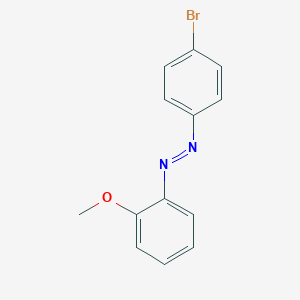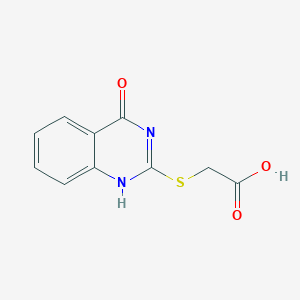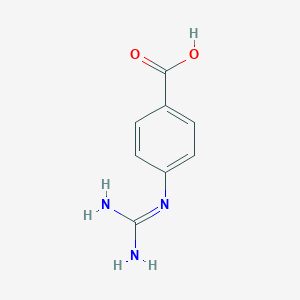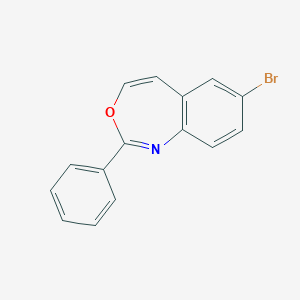
7-Bromo-2-phenyl-3,1-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-phenyl-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 7-Bromo-2-phenyl-3,1-benzoxazepine is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. By blocking this receptor, it may help to alleviate symptoms of anxiety, depression, and psychosis.
Biochemische Und Physiologische Effekte
In addition to its effects on behavior, 7-Bromo-2-phenyl-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also appears to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Bromo-2-phenyl-3,1-benzoxazepine is its selective antagonism of the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is that it has relatively low affinity for the dopamine D3 receptor, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 7-Bromo-2-phenyl-3,1-benzoxazepine. One area of interest is the development of more potent and selective antagonists of the dopamine D3 receptor. This could lead to the development of more effective treatments for anxiety, depression, and psychosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in other areas, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, 7-Bromo-2-phenyl-3,1-benzoxazepine is a promising compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, it represents a promising avenue for future research in the field of neuroscience and pharmacology.
Synthesemethoden
The synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine is a multi-step process that involves the reaction of 2-phenyl-2-oxazoline with bromine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with sodium hydride and 2-chlorobenzoic acid to yield the final product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and mood disorders. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be useful in the treatment of this condition.
Eigenschaften
CAS-Nummer |
19062-90-9 |
|---|---|
Produktname |
7-Bromo-2-phenyl-3,1-benzoxazepine |
Molekularformel |
C15H10BrNO |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
7-bromo-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
AIBBQTHVKOGPTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
Synonyme |
7-Bromo-2-phenyl-3,1-benzoxazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



